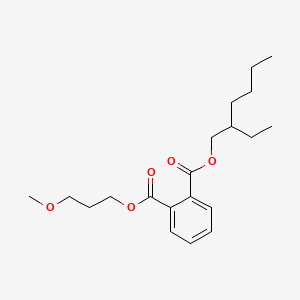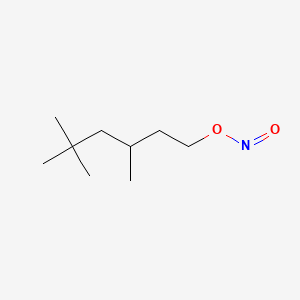
3,5,5-Trimethylhexyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexyl nitrite is an organic compound with the molecular formula C9H19NO2. It is a nitrite ester derived from 3,5,5-trimethylhexanol and nitrous acid. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nitrite can be synthesized through the esterification of 3,5,5-trimethylhexanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.
Esterification Reaction: The 3,5,5-trimethylhexanol is then reacted with the freshly prepared nitrous acid under controlled temperature conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroalkanes
Reduction: Amines
Substitution: Various substituted organic compounds
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.
Biology: It serves as a probe in biochemical studies to investigate the effects of nitrite esters on biological systems.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of rubber and polymer products, where it acts as a stabilizer and curing agent.
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule. The molecular targets and pathways include:
Vascular Smooth Muscle: NO activates guanylate cyclase, leading to increased cyclic GMP levels and relaxation of smooth muscle.
Platelet Aggregation: NO inhibits platelet aggregation, which is beneficial in preventing blood clots.
Comparación Con Compuestos Similares
Similar Compounds
Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.
Isobutyl Nitrite: Used for similar applications but differs in its molecular structure.
Uniqueness
3,5,5-Trimethylhexyl nitrite is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and stability compared to other nitrite esters.
Propiedades
Número CAS |
94134-31-3 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3,5,5-trimethylhexyl nitrite |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-12-10-11)7-9(2,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
NXTWZLMLGHRVHV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCON=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


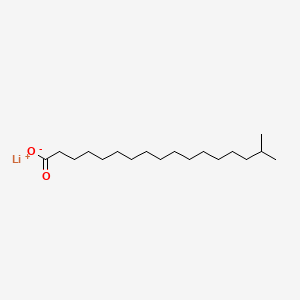
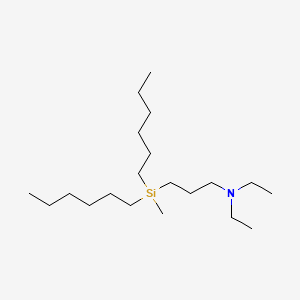
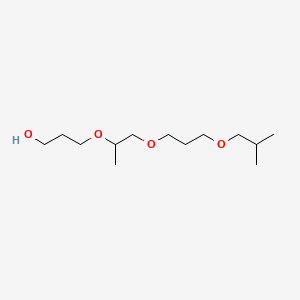
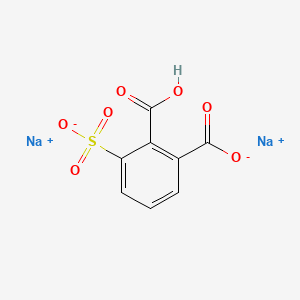
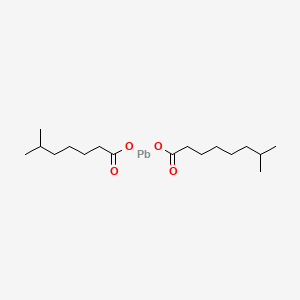
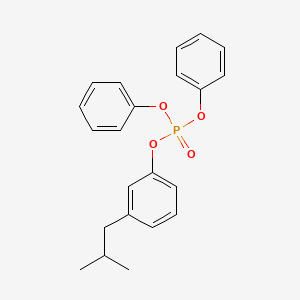
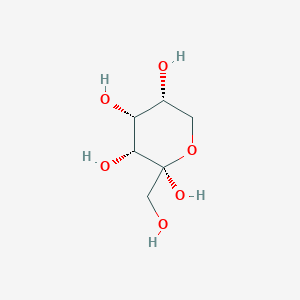
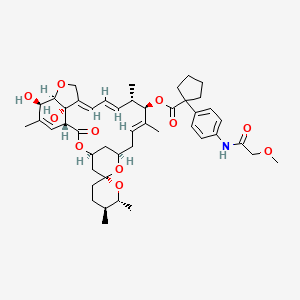
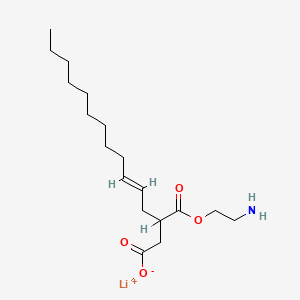
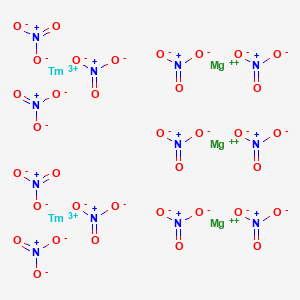
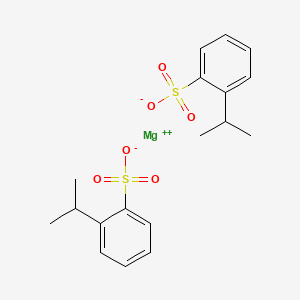
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
